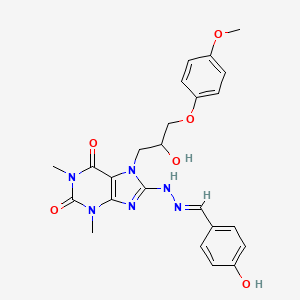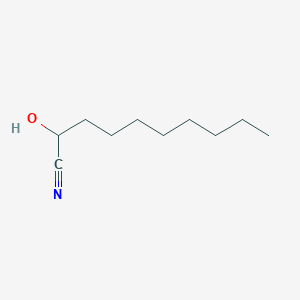![molecular formula C14H14Cl3FN4OS2 B15082046 2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]acetamide is a complex organic compound with the molecular formula C13H13Cl3FN3OS. This compound is notable for its unique structure, which includes a fluorine atom, multiple chlorine atoms, and a benzothienyl group.
Preparation Methods
The synthesis of 2-fluoro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]acetamide involves several steps. The process typically begins with the preparation of the benzothienyl intermediate, followed by the introduction of the cyano group and the formation of the acetamide moiety. The final step involves the incorporation of the fluorine and chlorine atoms under controlled conditions. Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-fluoro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Scientific Research Applications
2-fluoro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-fluoro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]acetamide can be compared with similar compounds such as:
2-fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide: This compound has a similar structure but includes a benzamide group instead of an acetamide group.
2-fluoro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}acetamide: This is a closely related compound with slight variations in its molecular structure. The uniqueness of 2-fluoro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14Cl3FN4OS2 |
|---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C14H14Cl3FN4OS2/c15-14(16,17)12(20-10(23)5-18)22-13(24)21-11-8(6-19)7-3-1-2-4-9(7)25-11/h12H,1-5H2,(H,20,23)(H2,21,22,24) |
InChI Key |
YGDZEMHRYUAFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)

![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)
![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)


![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)

![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)


